2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}ethan-1-amine dihydrochloride
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Overview
Description
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H16ClN3 It is a derivative of imidazo[1,5-a]pyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}ethan-1-amine dihydrochloride typically involves the reaction of imidazo[1,5-a]pyridine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with altered hydrogen content .
Scientific Research Applications
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}ethan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine
- 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Uniqueness
Compared to similar compounds, 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}ethan-1-amine dihydrochloride is unique due to its specific structural features and the presence of the dihydrochloride salt form. These characteristics may confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
51132-15-1 |
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Molecular Formula |
C9H17Cl2N3 |
Molecular Weight |
238.15 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c10-5-4-8-9-3-1-2-6-12(9)7-11-8;;/h7H,1-6,10H2;2*1H |
InChI Key |
JFIYEKDYABHYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=NC(=C2C1)CCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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